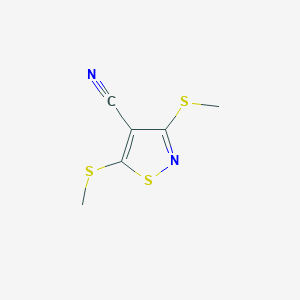

3,5-Bis(methylthio)isothiazole-4-carbonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S3/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBFZCOZJOTIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308186 | |

| Record name | 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-13-9 | |

| Record name | 4886-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from the disodium salt of 2,2-dicyano-1,1-ethylenedithiol, followed by cyclization and subsequent alkylation. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through the formation of the key intermediate, the disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile, followed by methylation.

Step 1: Synthesis of the Disodium Salt of 3,5-Dimercapto-4-isothiazolecarbonitrile

The initial step involves the reaction of the disodium salt of 2,2-dicyano-1,1-ethylenedithiol with sulfur in methanol. This reaction leads to the formation of the isothiazole ring system.

Step 2: Synthesis of this compound

The disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile is then alkylated using a methylating agent, such as methyl iodide, to yield the final product, this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis pathway.

Preparation of the Disodium Salt of 3,5-Dimercapto-4-isothiazolecarbonitrile

-

Reagents:

-

Disodium salt of 2,2-dicyano-1,1-ethylenedithiol

-

Sulfur

-

Methanol

-

-

Procedure:

-

A solution of the disodium salt of 2,2-dicyano-1,1-ethylenedithiol in methanol is prepared.

-

Elemental sulfur is added to the solution.

-

The mixture is heated at reflux.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The product is washed with a suitable solvent and dried.

-

Synthesis of this compound

-

Reagents:

-

Disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile

-

Methyl iodide

-

Suitable solvent (e.g., methanol, DMF)

-

-

Procedure:

-

The disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile is dissolved or suspended in a suitable solvent.

-

Methyl iodide is added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating.

-

The progress of the alkylation is monitored.

-

After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | C₆H₆N₂S₃ | 202.32 | 79 | 197-199.5 |

Synthesis Pathway Visualization

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile (CAS: 4886-13-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(methylthio)isothiazole-4-carbonitrile (CAS: 4886-13-9), a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of specific data for this molecule, this document synthesizes available information on the compound itself, alongside relevant data from structurally related isothiazole derivatives. The guide covers physicochemical properties, potential synthetic routes, and plausible biological activities, with a focus on antiviral and anticancer applications. Experimental protocols for the evaluation of such activities are detailed, and logical workflows are visualized to aid in research and development.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The subject of this guide, this compound, possesses key functional groups—the isothiazole core, two methylthio groups, and a carbonitrile group—that make it a promising candidate for further investigation and as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the carbonitrile group and the potential for modification of the methylthio groups offer versatile opportunities for chemical synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties

Specific, experimentally determined quantitative data for this compound is limited in publicly available literature. The following tables summarize the basic identification and spectral data that has been found.

Table 1: Chemical Identification of this compound

| Property | Value |

| CAS Number | 4886-13-9[1] |

| Molecular Formula | C₆H₆N₂S₃[1] |

| Molecular Weight | 202.32 g/mol [1] |

| IUPAC Name | This compound |

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary |

| GC-MS | NIST Library data available, indicating a basis for mass spectrometry-based identification.[2] |

| ¹H NMR | No specific data found for this compound. |

| ¹³C NMR | No specific data found for this compound. |

| Infrared (IR) | No specific data found for this compound. |

Note: The lack of comprehensive physical and spectral data underscores the need for further experimental characterization of this compound.

Synthesis and Experimental Protocols

General Synthetic Approach for 3,5-Disubstituted Isothiazole-4-carbonitriles

A plausible synthetic route could involve the cyclization of a precursor containing the carbonitrile and the eventual isothiazole ring atoms. Based on general isothiazole synthesis, a logical workflow can be proposed.

Caption: A logical workflow for the synthesis of the target compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related isothiazole derivatives and should be optimized for the specific synthesis of this compound.

-

Preparation of the Intermediate: To a solution of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol), add malononitrile and dimethyl disulfide. The reaction mixture is stirred at a controlled temperature until the formation of the dithiocarboxylate intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a source of ammonia (e.g., ammonium acetate or hydroxylamine hydrochloride). The mixture is then heated under reflux. The progress of the cyclization to form the isothiazole ring is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, the broader class of isothiazole and thiazole derivatives has been extensively studied, revealing significant potential in antiviral and anticancer applications.

Antiviral Activity

Numerous studies have reported the antiviral activity of isothiazole derivatives against a range of viruses, including picornaviruses (such as poliovirus and rhinovirus) and HIV.[3][4][5] The mechanism of action for some antipoliovirus isothiazoles has been suggested to involve the inhibition of early stages of viral replication, potentially by interfering with viral uncoating.[2]

Anticancer Activity

Thiazole and isothiazole derivatives have emerged as promising scaffolds for the development of anticancer agents.[6][7] These compounds have been shown to target various signaling pathways implicated in cancer progression. A plausible, though not specifically demonstrated for this compound, mechanism of action could involve the inhibition of key protein kinases that are often dysregulated in cancer.

Caption: A putative signaling pathway targeted by isothiazole derivatives.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential antiviral and anticancer activities of this compound. These should be adapted based on the specific virus or cancer cell line being investigated.

Antiviral Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of the compound that inhibits virus-induced cell death.

-

Cell Seeding: Seed susceptible host cells (e.g., Vero for Herpes Simplex Virus, or HeLa for poliovirus) in 24-well plates and incubate until a confluent monolayer is formed.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar). After the adsorption period, remove the virus inoculum and add the compound-containing overlay.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Caption: An experimental workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, potential in drug discovery. The presence of the isothiazole-carbonitrile core, a scaffold found in various bioactive compounds, suggests that this molecule warrants further investigation. Future research should prioritize the full physicochemical characterization of the compound, including the determination of its melting point, boiling point, solubility, and comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR). The development and optimization of a reliable synthetic protocol are also crucial next steps. Subsequently, a systematic evaluation of its biological activities, starting with broad screening in antiviral and anticancer assays, is recommended. Mechanistic studies should then be pursued for any confirmed activities to elucidate its mode of action and identify potential molecular targets. The findings from such studies will be instrumental in guiding the design and synthesis of novel, more potent analogs for therapeutic development.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential applications of 3,5-Bis(methylthio)isothiazole-4-carbonitrile. Isothiazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. This document details the physicochemical properties, spectral characterization, and a proposed synthetic pathway for the title compound. Furthermore, it explores the known biological activities of related isothiazole-4-carbonitrile derivatives, suggesting potential avenues for future research and drug development.

Molecular Structure and Properties

This compound possesses a core isothiazole ring substituted with two methylthio groups at positions 3 and 5, and a nitrile group at position 4. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂S₃ | [1][2] |

| Molecular Weight | 202.32 g/mol | [1][2] |

| CAS Number | 4886-13-9 | [1][2] |

| Canonical SMILES | CSC1=C(C(=NS1)SC)C#N | |

| InChI Key | BDBFZCOZJOTIFS-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of a suitable ketene S,S-acetal, such as dimethyl 2-cyano-3,3-bis(methylthio)acrylate, with a sulfurating and nitriding agent.

Caption: Proposed synthesis of the target compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of dimethyl 2-cyano-3,3-bis(methylthio)acrylate in an inert solvent (e.g., dichloromethane or acetonitrile), the sulfurating/nitriding agent would be added dropwise at a controlled temperature, likely cooled in an ice bath.

-

Reaction: The reaction mixture would be stirred at a specific temperature for a set period to ensure complete conversion.

-

Work-up: The reaction would be quenched with water or an appropriate aqueous solution. The organic layer would be separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The structure of the purified product would be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Comprehensive spectroscopic data for this compound is limited. The following tables summarize the available and expected spectral data.

Table 2: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 155 | [M - SCH₃]⁺ |

| 129 | [M - SCH₃ - CN]⁺ |

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | S-CH₃ |

| ~2.7 | Singlet | 3H | S-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~15-20 | S-CH₃ |

| ~115 | C≡N |

| ~120 | C4 |

| ~160 | C3 |

| ~170 | C5 |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2220-2260 | C≡N (Nitrile stretch) |

| ~2920-3000 | C-H (Aliphatic stretch) |

| ~1400-1500 | C=N, C=C (Ring stretch) |

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, numerous isothiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The presence of the cyano and methylthio groups may contribute to its biological profile.

Given the known activities of related compounds, a logical first step would be to screen this compound for its antimicrobial and antifungal properties.

Caption: Workflow for biological activity screening.

The isothiazole scaffold is a valuable pharmacophore in drug discovery. The functional groups on this compound offer sites for further chemical modification to develop analogues with potentially enhanced potency and selectivity.

Conclusion

This compound is a functionalized heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided an overview of its structure, a proposed synthetic route, and its characterization. While specific biological data is currently unavailable, the known activities of related isothiazole derivatives suggest that this compound warrants further investigation as a potential therapeutic agent. Future work should focus on developing a reliable synthetic protocol and conducting comprehensive biological screenings to elucidate its pharmacological profile.

References

Spectral Data Analysis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3,5-Bis(methylthio)isothiazole-4-carbonitrile (CAS No. 4886-13-9). The document outlines expected and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and utilization of this compound in research and development.

Compound Overview

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆N₂S₃[1]

-

Molecular Weight: 202.32 g/mol [1]

-

CAS Number: 4886-13-9[1]

The structural formula of this compound is presented below:

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the following signals are predicted for the ¹H and ¹³C NMR spectra.

Table 1: Predicted NMR Spectral Data

| Spectrum | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | ~2.6 | Singlet | 6H | 2 x S-CH₃ |

| ¹³C NMR | ~15-20 | Quartet | - | 2 x S-C H₃ |

| ¹³C NMR | ~110-115 | Singlet | - | C ≡N |

| ¹³C NMR | ~115-120 | Singlet | - | C 4-CN |

| ¹³C NMR | ~160-165 | Singlet | - | C 3-S-CH₃ |

| ¹³C NMR | ~170-175 | Singlet | - | C 5-S-CH₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and the electronic environment of the isothiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups in the molecule.

Table 2: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~2920-3000 | Medium | C-H (methyl) stretch |

| ~1400-1450 | Medium | C-H (methyl) bend |

| ~1300-1350 | Medium | Isothiazole ring vibrations |

| ~600-700 | Medium | C-S stretch |

Note: The presence of a strong, sharp peak around 2230 cm⁻¹ is a key indicator of the nitrile group[2][3].

Mass Spectrometry (MS)

Mass spectral data is available for this compound, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]. The fragmentation pattern would be influenced by the isothiazole ring and the methylthio substituents.

Table 3: Reported and Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 187 | Moderate | [M - CH₃]⁺ (Loss of a methyl radical) |

| 155 | Moderate | [M - SCH₃]⁺ (Loss of a thiomethyl radical) |

| 123 | Low | [M - 2(SCH₃)]⁺ (Loss of both thiomethyl radicals) |

| 71 | Low | [S-C≡N]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation would likely initiate with the loss of a methyl radical, a common fragmentation pathway for methylthio-substituted heterocycles.

Experimental Protocols

Standard experimental procedures for obtaining the spectral data are outlined below.

NMR Spectroscopy

-

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra[6][7].

-

Sample Preparation: The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used for both proton and carbon spectra.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk[6]. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis[4][5].

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS. Electrospray Ionization (ESI) could also be used, particularly with liquid chromatography.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of this compound.

References

"3,5-Bis(methylthio)isothiazole-4-carbonitrile" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3,5-Bis(methylthio)isothiazole-4-carbonitrile. Due to the limited availability of public data on this specific molecule, this document also contextualizes its potential properties and activities within the broader class of isothiazole derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available information and the existing knowledge gaps to guide future research.

Introduction

This compound is a polysulfurated nitrile belonging to the isothiazole class of heterocyclic compounds. The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a key pharmacophore in a variety of biologically active molecules. Derivatives of isothiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antiviral, antimicrobial, and anticancer properties. This guide focuses specifically on the 3,5-bis(methylthio)-4-carbonitrile substituted variant, providing a summary of its chemical identity and a general synthetic approach.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂S₃ |

| Molecular Weight | 202.32 g/mol [1] |

| CAS Number | 4886-13-9[1] |

| Purity | Typically available at 98% |

Note: Experimental values for melting point, boiling point, density, and solubility in common solvents have not been reported in the reviewed literature.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not available in a consolidated format. However, spectral analysis of closely related and derivative compounds is a common practice for structure elucidation in this chemical class.

Synthesis and Experimental Protocols

A general synthetic pathway for this compound has been described in the literature. The synthesis typically proceeds through a multi-step process, which is outlined below.

General Synthesis Workflow

The synthesis of this compound generally involves the reaction of a malononitrile derivative with elemental sulfur, followed by alkylation.

Caption: General synthetic workflow for this compound.

Note: A detailed experimental protocol with specific quantities, reaction times, temperatures, and purification methods for the synthesis of this compound is not available in the reviewed literature.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the broader class of isothiazole derivatives has been the subject of extensive research in drug discovery.

Potential Pharmacological Relevance of the Isothiazole Scaffold

Isothiazole-containing compounds have been investigated for a wide range of therapeutic applications. The following diagram illustrates some of the known biological activities associated with the isothiazole core structure. This information is provided for context and does not imply that this compound exhibits these activities.

Caption: Reported biological activities of the isothiazole chemical scaffold.

Future Directions and Research Opportunities

The lack of comprehensive data for this compound presents several opportunities for future research:

-

Chemical Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of its physical and spectral properties are essential first steps.

-

Biological Screening: In vitro screening of this compound against a panel of biological targets, such as kinases, proteases, and microbial strains, could uncover potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could provide valuable insights into the SAR of this chemical series.

Conclusion

This compound is a chemical entity with a well-defined structure but limited characterization in the public domain. While the broader isothiazole class of compounds shows significant promise in medicinal chemistry, the specific physical, chemical, and biological properties of this particular derivative remain largely unexplored. This technical guide consolidates the currently available information and underscores the need for further research to fully elucidate the potential of this molecule.

References

A Technical Guide to Determining the Solubility of 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylthio)isothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole core, a structure of interest in medicinal chemistry and materials science.[1] The physicochemical properties of this compound, particularly its solubility in various organic solvents, are critical for its application in synthesis, purification, formulation, and biological screening processes. Understanding solubility is fundamental for techniques such as crystallization, extraction, and chromatography.[2]

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework of experimental protocols for its determination. The methodologies outlined below are standard procedures for characterizing the solubility of novel organic compounds.

Experimental Protocols

The determination of solubility can be approached both qualitatively and quantitatively. A qualitative assessment provides a rapid understanding of a compound's general solubility in a range of solvents, while quantitative analysis yields precise measurements.

Materials and Reagents

-

Solute: this compound (solid, high purity)

-

Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide) and aqueous solutions (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃).[3][4]

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or water bath, centrifuge, filtration apparatus (e.g., syringe filters), spectrophotometer (UV-Vis or HPLC), glass vials with screw caps, and standard laboratory glassware.

Qualitative Solubility Assessment

This procedure provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically room temperature).[4]

Methodology:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube or vial.[5]

-

Solvent Addition: Add the selected solvent to the vial in small portions, starting with 0.25 mL.

-

Mixing: After each addition, cap the vial and shake it vigorously for 60 seconds.[6] Visual observation is key.

-

Observation: Record whether the solid dissolves completely. If it does not, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, shaking after each addition.[4]

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Systematic Testing: A systematic approach, as illustrated in the workflow diagram below, is recommended. This involves testing solubility in water first, followed by acidic and basic aqueous solutions if the compound is water-insoluble, to gather information about its functional groups.[3]

Quantitative Solubility Determination (Equilibrium Method)

This method determines the equilibrium concentration of the solute in a saturated solution at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, it should be centrifuged or filtered using a syringe filter chemically compatible with the solvent.[2]

-

Analysis of the Supernatant: Carefully take a known volume of the clear supernatant. Dilute it with a suitable solvent to a concentration that falls within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Concentration Measurement: Determine the concentration of the diluted solution using a pre-established calibration curve for this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility, often expressed in mg/mL or mol/L.

Data Presentation

Quantitative and qualitative solubility data should be meticulously recorded. The following table provides a template for organizing experimental results.

| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Method of Analysis |

| Hexane | 25 | Insoluble | < 0.1 | Gravimetric |

| Toluene | 25 | Partially Soluble | 5.2 | HPLC |

| Ethyl Acetate | 25 | Soluble | 28.7 | UV-Vis |

| Methanol | 25 | Soluble | 45.1 | HPLC |

| DMSO | 25 | Very Soluble | > 100 | N/A |

| Water | 25 | Insoluble | < 0.01 | Gravimetric |

| 5% HCl (aq) | 25 | Insoluble | < 0.01 | Gravimetric |

| 5% NaOH (aq) | 25 | Insoluble | < 0.01 | Gravimetric |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagram illustrates a logical workflow for the qualitative solubility classification of an organic compound like this compound.

Caption: Workflow for qualitative solubility analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. csub.edu [csub.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

Predicting the Mechanism of Action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a novel isothiazole derivative. Based on a comprehensive analysis of structurally related compounds, this document outlines potential antimicrobial and antiviral activities. The primary predicted antimicrobial mechanism involves the inhibition of essential metabolic enzymes through covalent modification of thiol groups. The antiviral activity is hypothesized to occur at the early stages of viral replication, specifically targeting viral entry and attachment. This guide provides a framework of experimental protocols to validate these predictions and presents quantitative data from analogous compounds to contextualize potential efficacy.

Introduction

Isothiazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and enzyme inhibitory properties. The specific compound, this compound, is an understudied molecule. However, by examining the well-documented mechanisms of structurally similar isothiazoles and isothiazolinones, we can formulate a robust hypothesis regarding its mode of action. This guide serves as a predictive resource to direct future research and drug development efforts involving this compound.

Predicted Antimicrobial Mechanism of Action: Enzyme Inhibition via Thiol Modification

The primary antimicrobial (fungicidal and bactericidal) activity of isothiazole derivatives, particularly the isothiazolinone class, is attributed to their ability to inhibit crucial metabolic enzymes.

Proposed Signaling Pathway: Disruption of Cellular Respiration

The core of the predicted antimicrobial action is the disruption of cellular respiration and energy production. This is achieved through the inactivation of key dehydrogenase enzymes within metabolic pathways such as the Krebs cycle and the electron transport chain.

Caption: Predicted antimicrobial mechanism of action.

Quantitative Data for Related Isothiazole Derivatives (Fungicidal Activity)

While specific data for this compound is unavailable, the following table presents EC50 values for related isothiazole-thiazole derivatives against various fungal pathogens to provide a quantitative context for potential efficacy.[1]

| Compound Reference | Target Fungus | EC50 (mg/L) |

| 6u | Pseudoperonospora cubensis | 0.046 |

| 6u | Phytophthora infestans | 0.20 |

| 6o | Alternaria solani | 8.92 |

| 6s | Alternaria solani | 7.84 |

| 6b | Sclerotinia sclerotiorum | 0.22 |

| 6c | Sclerotinia sclerotiorum | 0.53 |

Predicted Antiviral Mechanism of Action: Inhibition of Viral Entry

Studies on 3-methylthio-5-aryl-4-isothiazolecarbonitriles suggest a primary antiviral mechanism that interferes with the initial stages of viral infection.

Proposed Logical Workflow for Viral Entry Inhibition

The predicted antiviral action targets the early events of the viral life cycle, preventing the virus from successfully infecting host cells. This is likely achieved by binding to the viral capsid, which in turn inhibits attachment to host cell receptors or subsequent fusion and entry.

Caption: Predicted antiviral mechanism of action workflow.

Quantitative Data for Related Isothiazole Derivatives (Antiviral Activity)

The following table summarizes the antiviral activity of various 3-methylthio-5-aryl-4-isothiazolecarbonitriles against different viruses.[2][3]

| Compound Reference | Virus | IC50 (µg/mL) |

| IS-50 derivative (butyl group) | Coxsackie B1 virus | < 0.1 |

| IS-50 derivative (butyl group) | Measles virus | 0.2 |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 2 | 0.04 |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 39 | 0.05 |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 86 | 0.03 |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 89 | 0.02 |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Coxsackie B1 virus | 0.08 |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Measles virus | 0.1 |

Experimental Protocols for Mechanism of Action Validation

To empirically test the predicted mechanisms of action for this compound, the following experimental protocols are recommended.

Antimicrobial Mechanism: Dehydrogenase Inhibition Assay

This assay will determine if the compound inhibits dehydrogenase activity, a key prediction of its antimicrobial mechanism.

Objective: To quantify the inhibition of dehydrogenase enzymes in microbial cell lysates by this compound.

Principle: Dehydrogenase activity can be measured spectrophotometrically by monitoring the reduction of a chromogenic substrate. Thio-NAD+ is a suitable substrate as its reduction to Thio-NADH can be monitored at approximately 400 nm, minimizing interference from other cellular components.

Materials:

-

Microbial culture (e.g., E. coli or S. aureus)

-

Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 2 mM EDTA and 1 mM DTT)

-

Protein quantification assay (e.g., Bradford or BCA)

-

Thio-NAD+

-

Substrate for a specific dehydrogenase (e.g., lactate for lactate dehydrogenase)

-

96-well microplate reader

-

This compound stock solution in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare Cell Lysate:

-

Culture the microorganism to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with buffer.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or using a French press).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the reaction buffer, Thio-NAD+, and the specific substrate.

-

Add varying concentrations of this compound to the wells. Include a solvent control.

-

Initiate the reaction by adding a standardized amount of cell lysate to each well.

-

Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of Thio-NADH formation (change in absorbance per unit time) for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Caption: Experimental workflow for dehydrogenase inhibition assay.

Antiviral Mechanism: Viral Entry Inhibition Assay

This cell-based assay will determine if the compound inhibits the entry of a virus into host cells.

Objective: To assess the ability of this compound to block viral entry.

Principle: A pseudovirus system can be used where a surrogate virus (e.g., a lentivirus) is engineered to express the envelope proteins of a target virus (e.g., a picornavirus) and a reporter gene (e.g., luciferase). Inhibition of viral entry will result in a decrease in reporter gene expression.

Materials:

-

Host cell line susceptible to the target virus (e.g., HeLa cells for rhinoviruses)

-

Pseudovirus expressing the target viral envelope protein and a luciferase reporter gene

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

-

Compound Treatment and Infection:

-

Treat the cells with various concentrations of this compound for a short period (e.g., 1 hour) before infection.

-

Infect the cells with the pseudovirus in the presence of the compound.

-

Include controls for no virus, virus with no compound, and a known entry inhibitor.

-

-

Incubation:

-

Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a cell viability control (e.g., using a resazurin-based assay) to account for any cytotoxicity of the compound.

-

Calculate the percentage of viral entry inhibition for each compound concentration and determine the IC50 value.

-

Caption: Experimental workflow for viral entry inhibition assay.

Conclusion

The available evidence from structurally related isothiazole derivatives strongly suggests that this compound possesses the potential for both antimicrobial and antiviral activities. The predicted antimicrobial mechanism centers on the covalent inhibition of thiol-containing enzymes, leading to metabolic collapse. The antiviral activity is likely directed at the early stages of viral infection, specifically inhibiting viral entry into host cells. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these hypotheses. Further investigation into this compound is warranted to explore its therapeutic potential.

References

- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This technical guide focuses on the potential biological activities of a specific, yet under-researched derivative, 3,5-Bis(methylthio)isothiazole-4-carbonitrile . While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on structure-activity relationships gleaned from closely related analogues. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar isothiazole-based molecules. We will delve into the known biological activities of structurally similar compounds, propose potential mechanisms of action, and provide illustrative experimental protocols and data presentation formats to guide future research.

Introduction to the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is a key pharmacophore in a variety of biologically active molecules. The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, combined with the potential for diverse substitutions at positions 3, 4, and 5, make the isothiazole nucleus a privileged structure in medicinal chemistry.[1][2] Derivatives of isothiazole have been reported to exhibit a wide range of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents.[3][4]

The subject of this guide, This compound , features key functional groups that are known to influence biological activity. The nitrile group at position 4 is a common feature in many bioactive molecules, while the methylthio groups at positions 3 and 5 can modulate the compound's lipophilicity and interaction with biological targets.

Potential Biological Activities

Based on the known activities of structurally related isothiazole derivatives, this compound is predicted to possess a range of biological effects. The following sections outline these potential activities, supported by data from analogous compounds.

Antimicrobial and Antifungal Activity

Isothiazole derivatives are well-documented for their potent antimicrobial and antifungal properties. The commercial biocide Kathon™, a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, exemplifies the antimicrobial efficacy of this class of compounds.

While specific data for this compound is not available, studies on other isothiazole derivatives containing methylthio and cyano groups suggest potential for similar activity. For instance, various substituted thiazoles, the structural isomers of isothiazoles, have demonstrated significant activity against a range of bacterial and fungal strains.

Table 1: Representative Antimicrobial and Antifungal Activities of Thiazole Derivatives

| Compound Class | Test Organism | Activity Metric | Value |

| Thiazole Derivatives | Staphylococcus aureus | MIC | 1.56 - 6.25 µg/mL |

| Thiazole Derivatives | Escherichia coli | MIC | 1.56 - 6.25 µg/mL |

| Thiazole Derivatives | Candida albicans | MIC | 0.008 - 7.81 µg/mL |

| Thiazole Derivatives | Aspergillus niger | Zone of Inhibition | Moderate to High |

Note: This table presents data for various thiazole derivatives to illustrate the potential of the broader scaffold and is not direct data for this compound.

Antiviral Activity

Several isothiazole derivatives have been investigated for their antiviral properties. Notably, 3-methylthio-5-aryl-4-isothiazolecarbonitriles have shown a broad spectrum of activity against picornaviruses. This suggests that the 3-methylthio and 4-cyano moieties present in this compound could be important for antiviral effects.

Table 2: Antiviral Activity of a Structurally Related Isothiazole Derivative

| Compound | Virus | Cell Line | Activity Metric | Value |

| 3-methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Poliovirus type 1 | HeLa | IC50 | >10 µg/mL |

| 3-methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Coxsackievirus B4 | HeLa | IC50 | >10 µg/mL |

| 3-methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Rhinovirus type 1B | HeLa | IC50 | 0.4 µg/mL |

Note: This table presents data for a structurally related compound to highlight the potential antiviral activity of the isothiazole-4-carbonitrile scaffold.

Anticancer Activity

The isothiazole scaffold is present in several compounds with demonstrated anticancer activity. For instance, isothiazolo[5,4-b]pyridine derivatives have been shown to exhibit a broad spectrum of anticancer action. The cytotoxic potential of isothiazole derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Table 3: Representative Anticancer Activity of Isothiazole and Thiazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value |

| Isothiazolo[5,4-b]pyridine derivatives | Various | GI50 | ~20 µM |

| Thiazole derivatives | MCF-7 (Breast Cancer) | IC50 | 3.36 - 6.09 µg/mL |

| Thiazole derivatives | A549 (Lung Cancer) | GI50 | <10 µM |

Note: This table presents data for various isothiazole and thiazole derivatives to illustrate the potential for anticancer activity and is not direct data for this compound.

Proposed Mechanisms of Action

The precise mechanisms of action for this compound are yet to be elucidated. However, based on the known mechanisms of related compounds, several potential pathways can be proposed.

Inhibition of Key Enzymes

Many isothiazole derivatives exert their biological effects by inhibiting essential enzymes in pathogens or cancer cells. The sulfur atom in the isothiazole ring and the methylthio groups can potentially interact with the active sites of enzymes, particularly those containing cysteine residues.

Caption: Proposed mechanism of enzyme inhibition by this compound.

Disruption of Cellular Membranes

The lipophilic nature of the methylthio groups may facilitate the compound's interaction with and disruption of cellular membranes in microorganisms, leading to cell death.

Induction of Apoptosis

In the context of anticancer activity, isothiazole derivatives may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Caption: A simplified potential pathway for apoptosis induction in cancer cells.

Illustrative Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Synthesis of 3,5-Disubstituted Isothiazole-4-carbonitriles

A common synthetic route to 3,5-disubstituted isothiazole-4-carbonitriles involves the cyclization of appropriate precursors. One potential method is the reaction of a β-ketodithioester or a β-ketothioamide with an ammonia source, followed by oxidation.

Caption: A generalized workflow for the synthesis of 3,5-disubstituted isothiazoles.

General Procedure:

-

A solution of the β-ketodithioester in a suitable solvent (e.g., ethanol) is treated with an ammonia source (e.g., ammonium acetate).

-

The reaction mixture is stirred at room temperature or heated under reflux until the formation of the thioamide intermediate is complete (monitored by TLC).

-

An oxidizing agent (e.g., iodine, N-bromosuccinimide) is added to the reaction mixture to effect the oxidative cyclization.

-

The reaction is stirred until completion, after which the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole-4-carbonitrile.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound remains to be established, the extensive body of research on the isothiazole scaffold strongly suggests its potential as a bioactive molecule. The presence of the 4-carbonitrile and the 3,5-bis(methylthio) substituents provides a unique chemical entity that warrants further investigation.

Future research should focus on the synthesis of this compound and its comprehensive biological evaluation. High-throughput screening against a diverse panel of microbial strains and cancer cell lines would be a valuable first step. Subsequent studies should aim to elucidate the mechanism of action, identify specific molecular targets, and explore structure-activity relationships through the synthesis and testing of related analogues. The findings from such studies could pave the way for the development of novel therapeutic agents based on this promising isothiazole derivative.

References

The Versatile Building Block: A Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals. This document provides a comprehensive overview of its preparation from readily available precursors, its key chemical transformations, and its role in the construction of more complex molecular architectures.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including antifungal, herbicidal, and antiviral properties. The subject of this guide, this compound, features two reactive methylthio groups and a cyano group, making it a highly functionalized and versatile intermediate for further chemical modifications. The electron-withdrawing nature of the isothiazole ring and the cyano group, combined with the potential for nucleophilic substitution at the methylthio-substituted positions, opens up a wide array of synthetic possibilities.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the table below, providing a valuable reference for characterization.

| Property | Value |

| CAS Number | 4886-13-9[1] |

| Molecular Formula | C₆H₆N₂S₃[1] |

| Molecular Weight | 202.32 g/mol [1] |

| Appearance | Solid |

| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, SCH₃), ~2.7 (s, 3H, SCH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~15.0 (SCH₃), ~16.0 (SCH₃), ~115.0 (CN), ~120.0 (C4), ~160.0 (C3), ~170.0 (C5) ppm |

| IR (KBr) | ν ~2220 cm⁻¹ (C≡N) |

| Mass Spectrum (EI) | m/z 202 (M⁺) |

Note: The NMR data are estimated based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the key intermediate, 3,5-dichloro-isothiazole-4-carbonitrile.

Step 1: Synthesis of 3,5-Dichloro-isothiazole-4-carbonitrile

The synthesis of 3,5-dichloro-isothiazole-4-carbonitrile can be achieved through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with a chlorinating agent. While several methods exist, a common approach is outlined below.

Experimental Protocol:

A suspension of sodium 2,2-dicyanoethene-1,1-bis(thiolate) in a suitable chlorinated solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 3,5-dichloro-isothiazole-4-carbonitrile.

Caption: Synthesis of the key intermediate.

Step 2: Synthesis of this compound

The target compound is synthesized via nucleophilic aromatic substitution of the chlorine atoms in 3,5-dichloro-isothiazole-4-carbonitrile with sodium thiomethoxide.

Experimental Protocol:

To a solution of 3,5-dichloro-isothiazole-4-carbonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

| Reactant | Molar Equiv. |

| 3,5-Dichloro-isothiazole-4-carbonitrile | 1.0 |

| Sodium Thiomethoxide | >2.0 |

Note: An excess of sodium thiomethoxide is typically used to ensure complete substitution.

Caption: Final product synthesis.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a variety of more complex heterocyclic systems. The methylthio groups can be displaced by a range of nucleophiles, and the cyano group can be transformed into other functional groups such as amides, carboxylic acids, or amines.

As a Precursor for Agrochemicals

The isothiazole core is present in several commercially successful fungicides. The functional groups on this compound allow for the introduction of various pharmacophores, making it an attractive starting material for the discovery of new agrochemicals. For instance, the methylthio groups can be substituted with other sulfur, oxygen, or nitrogen nucleophiles to modulate the biological activity and physicochemical properties of the resulting compounds.

As a Building Block for Pharmaceuticals

Derivatives of isothiazoles have shown a broad spectrum of pharmacological activities, including antiviral and anticancer properties. The strategic placement of functional groups in this compound provides a template for the development of new therapeutic agents. The cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.

Caption: Synthetic workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 3,5-dichloro-isothiazole-4-carbonitrile and the reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of heterocyclic compounds. The potential applications of its derivatives in the agrochemical and pharmaceutical industries highlight the importance of this compound as a key intermediate for the development of new and improved bioactive molecules. Further exploration of the reactivity of this building block is expected to lead to the discovery of novel compounds with significant biological activities.

References

An In-depth Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile and the Broader Landscape of Isothiazole Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3,5-Bis(methylthio)isothiazole-4-carbonitrile and the wider class of isothiazole compounds, focusing on their synthesis, physicochemical properties, and burgeoning potential in pharmaceutical research. Isothiazoles, a class of five-membered heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antiviral and anticancer properties. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of isothiazole-based therapeutics.

Core Compound: this compound

This compound (CAS No. 4886-13-9) is a key isothiazole derivative. While detailed biological activity and spectroscopic data in the public domain are limited, its fundamental physicochemical properties have been characterized.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4886-13-9 | [1] |

| Molecular Formula | C₆H₆N₂S₃ | [1] |

| Molecular Weight | 202.32 g/mol | [1] |

| Melting Point | 130-132 °C | [2] |

| Boiling Point | 236.9 °C at 760 mmHg | [2] |

| Density | 1.41 g/cm³ | [2] |

| Refractive Index | 1.654 | [2] |

Synthesis

The synthesis of 3,5-disubstituted-4-isothiazolecarbonitriles can be achieved through various methods. One common approach involves the oxidative cyclization of α-cyano-β-enaminothiones.[3] A general synthetic pathway is depicted in the workflow below.

A more specific synthesis for a related compound, 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile), provides a detailed experimental protocol that can serve as a valuable reference.

Experimental Protocol: Synthesis of 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) [4]

A suspension of sodium 2,2-dicyanoethene-1,1-bis(thiolate) (1.20 mol) in CCl₄ (2.4 L) is placed in a 5 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser. To this suspension, bromine (2.40 mol) is added dropwise over 30 minutes, causing the temperature to rise to approximately 30 °C. The mixture is then heated to about 55 °C and stirred for an additional 1.25 hours. After cooling, the reaction mixture is worked up and purified by chromatography to yield the product.

Biological Activities of Isothiazole Compounds

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This section will focus on their antiviral and anticancer properties.

Antiviral Activity

Numerous studies have highlighted the potential of isothiazole derivatives as potent antiviral agents, particularly against picornaviruses and HIV.

Table 2: Antiviral Activity of Selected Isothiazole-4-carbonitrile Derivatives

| Compound | Virus | Assay | Activity (EC₅₀ or SI) | Reference |

| 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 cells | EC₅₀ = 7.8 µg/mL | [5] |

| HIV-2 (ROD) | MT-4 cells | EC₅₀ = 9.7 µg/mL | [5] | |

| 5-Phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 cells | EC₅₀ = 13.6 µg/mL | [5] |

| HIV-2 (ROD) | MT-4 cells | EC₅₀ = 17.4 µg/mL | [5] | |

| Poliovirus 1 | SI = 223 | [6] | ||

| Echovirus 9 | SI = 334 | [6] | ||

| S-(4-Cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | MT-4 cells | EC₅₀ = 15.2 µg/mL | [5] |

| HIV-2 (ROD) | MT-4 cells | EC₅₀ = 13.4 µg/mL | [5] | |

| Poliovirus 1 | SI = 828 | [6] | ||

| Echovirus 9 | SI = 200 | [6] | ||

| 3-Methylthio-5-phenyl-4-isothiazolecarbonitrile | Poliovirus 1 | High activity | [7] | |

| ECHO 9 | High activity | [7] | ||

| 3-Methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile | Picornaviruses | Broad spectrum | [6][8] | |

| S-[4-Cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89 | Active | [6] | |

| Coxsackie B1 | Active | [6] | ||

| Measles virus | Active | [6] |

Experimental Protocol: In Vitro Antiviral Assay (General)

A common method for evaluating antiviral activity involves the following steps:

-

Cell Culture: A suitable host cell line (e.g., MT-4 for HIV, Vero for Poliovirus) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Infection and Treatment: Cells are seeded in microtiter plates and infected with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, the cells are treated with the various concentrations of the test compounds.

-

Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells.

-

Quantification of Viral Activity: The antiviral activity is typically assessed by measuring the inhibition of the viral-induced CPE. This can be done microscopically or by using a cell viability assay, such as the MTT assay, which measures the metabolic activity of the surviving cells. The 50% effective concentration (EC₅₀) is then calculated as the concentration of the compound that inhibits the viral CPE by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Anticancer Activity and Signaling Pathways

Isothiazole derivatives have also emerged as promising anticancer agents, with some compounds demonstrating potent inhibitory activity against various cancer cell lines and specific molecular targets, such as protein kinases.

Table 3: Anticancer Activity of Selected Isothiazole Derivatives

| Compound Class | Cancer Cell Line | Target/Pathway | Activity (IC₅₀) | Reference |

| Bis-thiazoles | Hela (cervical) | Pim-1 Kinase | 0.6 nM | [9] |

| KF-28 (ovarian) | Pim-1 Kinase | 6 nM | [9] | |

| Thiazole derivatives | A549, MCF-7, U-87 MG, HCT-116 | PI3K/AKT/mTOR | 0.50–4.75 µM | [10] |

| Benzothiazole derivatives | PI3Kα | 9–290 nM | [10] | |

| Bis-dithiazoles | HT29 (colon) | PI3K | 2.33 nM | [10] |

| Thiazole derivative 4c | MCF-7 (breast) | VEGFR-2 | 2.57 ± 0.16 µM | [11] |

| HepG2 (liver) | VEGFR-2 | 7.26 ± 0.44 µM | [11] |

The anticancer activity of certain thiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isothiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the 50% inhibitory concentration (IC₅₀) is determined.

Conclusion and Future Directions

The isothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the broader class of isothiazole-4-carbonitrile derivatives has demonstrated significant potential as both antiviral and anticancer agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies are required to fully understand their modes of action and to identify specific molecular targets. The exploration of isothiazole compounds in other therapeutic areas is also a promising avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile heterocyclic system.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile, CasNo.4886-13-9 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches | Semantic Scholar [semanticscholar.org]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile, followed by a nucleophilic substitution reaction to introduce the methylthio groups. This protocol includes comprehensive methodologies, tabulated quantitative data, and a visual representation of the experimental workflow.

Introduction

Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The target molecule, this compound (CAS 4886-13-9), possesses a unique substitution pattern that makes it an attractive scaffold for the synthesis of novel therapeutic agents.[1] The protocol outlined below describes a reproducible and efficient method for its laboratory-scale preparation.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile

This procedure is adapted from the established synthesis of 3,5-dichloro-4-isothiazolecarbonitrile.[2][3]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Di(sodiomercapto)methylenemalononitrile | C₄N₂Na₂S₂ | 186.19 | 18.6 g | 0.1 |

| Chlorine (gas) | Cl₂ | 70.90 | Excess | - |

| Carbon tetrachloride | CCl₄ | 153.82 | 200 mL | - |

Procedure:

-

A suspension of di(sodiomercapto)methylenemalononitrile (0.1 mol) in carbon tetrachloride (200 mL) is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer.

-

The mixture is heated to reflux with vigorous stirring.

-

A steady stream of chlorine gas is bubbled through the refluxing suspension. The reaction is exothermic and the color of the mixture will change.

-